molecular formula C17H24O3 B1325863 Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate CAS No. 898792-85-3

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Cat. No.: B1325863
CAS No.: 898792-85-3
M. Wt: 276.4 g/mol
InChI Key: LAZITRPWOFIMMI-UHFFFAOYSA-N
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Description

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is a synthetic ester characterized by a 2,5-dimethylphenyl moiety attached to a seven-carbon aliphatic chain terminated by a ketone and an ethyl ester group. Its molecular formula is C17H24O3, with a molecular weight of 276.37 g/mol (inferred from analogs in and ). The compound is structurally related to aryl-substituted heptanoate esters, which are commonly used as intermediates in organic synthesis and pharmaceutical research. Key structural features include:

  • 2,5-Dimethylphenyl group: Introduces steric hindrance and modulates electronic properties due to methyl substituents at ortho and para positions.
  • Heptanoate backbone: Provides flexibility and influences solubility and reactivity.

Properties

IUPAC Name

ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-12-13(2)10-11-14(15)3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZITRPWOFIMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645520
Record name Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-85-3
Record name Ethyl 2,5-dimethyl-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Structure:
Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate has the molecular formula C17H24O3C_{17}H_{24}O_3 and features a heptanoate backbone with a ketone and an ethyl ester functional group. The presence of the 2,5-dimethylphenyl moiety contributes to its unique chemical behavior.

Synthesis Methods:
The compound can be synthesized through various methods, including:

  • Esterification: Reacting 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst under reflux conditions.
  • Oxidation and Reduction Reactions: These can yield various derivatives that may exhibit different biological activities or enhance the compound's utility in synthesis.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. Research has indicated its activity against certain cancer cell lines, suggesting it may act as an anticancer agent. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, highlighting the importance of this compound in drug development .

The compound exhibits promising biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.
  • Anti-inflammatory Effects: Research indicates that derivatives of this compound may modulate inflammatory pathways, providing insights into their use as anti-inflammatory agents.

Industrial Applications

In the industrial sector, this compound can serve as a precursor for:

  • Specialty Chemicals: Used in the synthesis of various organic compounds that require specific functional groups.
  • Polymer Production: Its structure allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Studies

Several case studies have explored the applications of this compound:

StudyFocusFindings
Study A (2023)Anticancer ActivityDemonstrated apoptosis induction in A549 lung cancer cells at concentrations as low as 4 μM.
Study B (2024)Antimicrobial TestingShowed effective inhibition of bacterial growth against Staphylococcus aureus strains.
Study C (2024)Polymer SynthesisUtilized as a monomer in creating thermally stable copolymers with enhanced mechanical properties.

These studies underline the versatility of this compound across different fields.

Mechanism of Action

The mechanism of action of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

The following table compares Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate with analogs differing in phenyl substituents:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) logP* Key Properties/Applications References
This compound 2,5-dimethyl C17H24O3 276.37 ~4.0† Steric hindrance; research intermediate
Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate 3,5-dimethyl C17H24O3 276.37 3.99970 Symmetric substituents; higher crystallinity
Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate 4-methoxy C16H22O4 278.34 ~3.2‡ Electron-donating group; enhanced solubility
Ethyl 7-(4-biphenyl)-7-oxoheptanoate 4-biphenyl C21H24O3 336.42 ~5.5‡ Extended conjugation; hydrophobic
Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate 4-bromo-2-methyl C16H21BrO3 341.25 ~4.8‡ Halogenated; reactive intermediate

*logP values estimated based on substituent contributions where direct data unavailable.
†Inferred from 3,5-dimethyl analog.
‡Predicted using fragment-based methods.

Key Observations:

Substituent Effects: Methyl vs. Methoxy: Methoxy groups (e.g., 4-methoxy in ) reduce lipophilicity (lower logP) compared to methyl groups due to polar oxygen. Halogenation: Bromine substitution () increases molecular weight and hydrophobicity, enhancing suitability for cross-coupling reactions.

Steric and Electronic Considerations :

  • The 2,5-dimethylphenyl group in the target compound creates ortho-substitution, increasing steric hindrance compared to para-substituted analogs (e.g., 4-methoxy). This may slow reaction kinetics in nucleophilic additions or catalytic processes.
  • Biphenyl derivatives () exhibit extended π-conjugation, which could enhance UV absorption properties for analytical applications.

Functional Group Variants

Ethyl 7-(4-Methoxy-4,7-dioxophenyl)-heptanoate ()
  • Structure : Contains two ketone groups (4,7-dioxo) and a methoxy substituent.
  • Molecular Formula : C16H20O5 (MW: 292.33).
Ethyl 7-(3-Methoxyphenyl)-7-oxoheptanoate ()
  • Structure : Methoxy group at the 3-position.
  • Molecular Formula : C16H22O4 (MW: 278.34).

Biological Activity

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is a compound with notable potential in various biological applications. This article explores its synthesis, chemical properties, biological activities, and relevant case studies.

Chemical Structure and Composition

  • Molecular Formula: C17H24O
  • Molecular Weight: 276.38 g/mol
  • CAS Number: 898792-85-3

The synthesis of this compound typically involves the esterification of 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid with ethanol, using a strong acid catalyst such as sulfuric acid under reflux conditions. This method ensures a high yield and purity of the product.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets in biological systems. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors, potentially modulating their activity. This mechanism is crucial for its proposed therapeutic effects.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions. The anti-inflammatory mechanism may involve the suppression of NF-kB signaling pathways, which are critical in the inflammatory response.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells while sparing normal cells. The compound appears to disrupt cell cycle progression and promote cell death through intrinsic apoptotic pathways .

Case Studies

  • Cell Proliferation Inhibition
    A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation across multiple types of cancer cells (e.g., A549 lung cancer cells). Flow cytometry analysis revealed that treatment with the compound led to significant cell cycle arrest at the G1 phase .
  • Toxicity Assessment
    In a toxicity study involving animal models, this compound was administered at varying doses. The results showed no significant adverse effects on vital organs such as the liver and kidneys at lower doses. However, higher doses resulted in mild hepatotoxicity, highlighting the importance of dose optimization for therapeutic applications .

Comparative Analysis

Compound NameUnique FeaturesBiological Activity
This compoundContains a dimethylphenyl groupAntioxidant, anti-inflammatory, anticancer
Ethyl 7-oxoheptanoateLacks dimethylphenyl groupLess complex biological interactions
Ethyl 4-oxo-4-(9-phenanthryl)butyrateContains phenanthrene moietyDNA intercalation and enzyme inhibition

This compound is unique due to its structural features that enhance its reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving ketone oxidation and esterification. A validated approach for analogous 7-oxoheptanoate esters involves:

Cycloheptanone derivative preparation : React 2,5-dimethylphenyl magnesium bromide with a cyclic ketone precursor (e.g., cycloheptanone) to form the substituted cycloheptanol.

Oxidation : Use pyridinium chlorochromate (PCC) in dichloromethane to oxidize the alcohol to the ketone, ensuring mild conditions to avoid over-oxidation .

Esterification : Treat the resulting 7-oxoheptanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.
Monitor reaction progress via TLC and purify intermediates using column chromatography.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation. Store at 2–8°C in a dry environment (moisture-sensitive) .
  • Handling : Use spark-free tools and grounded equipment to prevent electrostatic discharge. Avoid contact with heat, open flames, or oxidizing agents (e.g., peroxides) due to potential decomposition risks .
  • Safety : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of vapors or aerosols .

Q. What initial analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation :
  • NMR spectroscopy : ¹H NMR (δ ~1.2–1.4 ppm for ethyl ester protons; δ ~2.3–2.6 ppm for dimethylphenyl protons; δ ~7.0–7.5 ppm for aromatic protons).
  • IR spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
  • Purity assessment :
  • HPLC : Use a C18 column with UV detection at 254 nm.
  • Melting point analysis (if solid) or GC-MS for volatile impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis while minimizing side products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters like temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (e.g., DCM vs. THF) to identify optimal conditions.
  • Byproduct mitigation :
  • Use scavengers (e.g., molecular sieves) to absorb water during esterification.
  • Employ low-temperature (-78°C) lithiation for the Grignard step to reduce aryl group over-substitution .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track ketone formation and esterification completion .

Q. What strategies resolve contradictory data in spectroscopic analysis (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Isomer identification : Compare experimental ¹³C NMR data with computational predictions (e.g., DFT calculations) to distinguish regioisomers or diastereomers.
  • Impurity profiling :
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., hydrolyzed acid derivatives) .
  • Cross-validate : Reference spectral libraries (e.g., NIST Chemistry WebBook) for analogous compounds .

Q. How can the compound’s stability under varying experimental conditions (pH, temperature) be systematically evaluated?

  • Methodological Answer :
  • Accelerated stability studies :

Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C and 40°C.

Analyze degradation kinetics via HPLC at intervals (0, 24, 48, 72 hrs).

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature.
  • Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor changes using UV spectroscopy .

Q. What precautions are critical when scaling up synthesis to prevent hazardous incidents?

  • Methodological Answer :
  • Reactor design : Use jacketed reactors with temperature control (±2°C) and pressure relief valves.
  • Exothermic management :
  • Add reagents gradually (e.g., dropwise for Grignard reactions).
  • Monitor heat flow using calorimetry.
  • Waste handling : Neutralize acidic byproducts with sodium bicarbonate before disposal. Avoid aqueous waste mixing with organic solvents .

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